molecular formula C10H13Cl2NO B12044398 2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol

2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol

Cat. No.: B12044398
M. Wt: 234.12 g/mol
InChI Key: CQMPCYJCDKPQQD-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol, AldrichCPR is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methylpropanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an alcohol solvent under controlled temperature conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of biocatalysts, can further improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Alcohols, ethers, and other organic solvents.

Major Products Formed

The major products formed from these reactions include substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol is unique due to the presence of the methylpropanol group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c1-10(13,6-14)5-7-2-3-8(11)9(12)4-7/h2-4,14H,5-6,13H2,1H3

InChI Key

CQMPCYJCDKPQQD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N

Origin of Product

United States

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